molecular formula C24H28FN3O5S B11346327 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11346327
M. Wt: 489.6 g/mol
InChI Key: FGDAKKRLFXWGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a morpholine moiety, and a fluorophenyl group

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the morpholine moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine ring.

    Nucleophilic substitution: to introduce the fluorophenyl group.

    Amide bond formation: to attach the morpholine moiety.

Industrial production methods would likely optimize these steps for efficiency and yield, potentially using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis .

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared to other compounds with similar structures, such as:

    Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.

    Morpholine-containing compounds: These compounds feature the morpholine moiety and can be used in similar biological applications.

    Fluorophenyl derivatives: These compounds contain the fluorophenyl group and may exhibit similar reactivity and biological activity.

The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of these functional groups, which can confer specific properties and applications not found in other compounds .

Properties

Molecular Formula

C24H28FN3O5S

Molecular Weight

489.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28FN3O5S/c25-20-7-5-18(6-8-20)17-34(31,32)28-11-9-19(10-12-28)23(29)26-22-4-2-1-3-21(22)24(30)27-13-15-33-16-14-27/h1-8,19H,9-17H2,(H,26,29)

InChI Key

FGDAKKRLFXWGNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.